molecular formula C12H8N2O2 B577242 Phenazin-1-ol 10-oxide CAS No. 14994-67-3

Phenazin-1-ol 10-oxide

Cat. No.: B577242
CAS No.: 14994-67-3
M. Wt: 212.208
InChI Key: NEVSNWDYUXRMBZ-UHFFFAOYSA-N
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Description

Phenazin-1-ol 10-oxide is an N-oxide phenazine derivative of significant interest in pharmacological and microbiological research due to its multifaceted biological activities. The N-oxide functional group, a key feature of its structure, is recognized as essential for cytotoxicity and can influence a compound's water solubility, membrane permeability, and redox reactivity . This compound exemplifies the broader class of phenazine natural products, which are nitrogen-containing heterocyclic compounds known to produce reactive oxygen species (ROS), a mechanism central to their toxic effects on target cells . Research into similar phenazines indicates potential as antimicrobial agents. These compounds can facilitate energy generation, disrupt iron homeostasis, and intercalate with DNA, leading to cell damage and death . The exploration of new anti-persister drugs is a critical field for treating chronic and relapse infections, and compounds with these mechanisms are of high interest . Furthermore, phenazine derivatives are promising candidates in oncology research. Their anticancer activity is often linked to ROS-mediated apoptotic death, which can involve the overexpression of proteins like p53 and Bax, the activation of caspase-3, and the inhibition of anti-apoptotic proteins such as Bcl-2 . The N-oxide moiety is particularly investigated for its role in these processes, as the level of N-oxide functionality is a determinant factor in cytotoxic potency . For research purposes, this compound serves as a valuable tool for studying these complex biochemical pathways and developing new therapeutic strategies against resistant pathogens and cancer cell lines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14994-67-3

Molecular Formula

C12H8N2O2

Molecular Weight

212.208

IUPAC Name

10-oxido-5H-phenazin-10-ium-1-one

InChI

InChI=1S/C12H8N2O2/c15-11-7-3-5-9-12(11)14(16)10-6-2-1-4-8(10)13-9/h1-7,13H

InChI Key

NEVSNWDYUXRMBZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC3=CC=CC(=O)C3=[N+]2[O-]

Synonyms

1-Phenazinol 10-oxide

Origin of Product

United States

Synthetic Methodologies for Phenazin 1 Ol 10 Oxide and Analogues

Chemical Synthesis Approaches to Phenazin-1-ol 10-oxide

The direct synthesis of this compound requires a careful sequence of reactions to build the phenazine (B1670421) ring system and introduce the hydroxyl and N-oxide functionalities at the correct positions.

The formation of the N-oxide moiety is a critical step in the synthesis of the target compound and its analogues. The oxidation of a pre-formed phenazine core is a common and effective strategy. The choice of oxidizing agent and reaction conditions can influence the degree of oxidation (mono- or di-N-oxide) and is affected by electronic and steric factors of the phenazine substrate. thieme-connect.de

For 1-substituted phenazines, oxidation typically occurs at the less sterically hindered nitrogen atom (N-5). However, substituents with strong electron-donating effects can direct oxidation to the nitrogen atom with higher electron density. thieme-connect.de Common reagents used for this transformation include:

Hydrogen Peroxide: Heating a phenazine in glacial acetic acid with hydrogen peroxide is a classical method to produce phenazine 5,10-dioxides. thieme-connect.de

Peroxy Acids: meta-Chloroperoxybenzoic acid (mCPBA) is a widely used reagent for N-oxidation. thieme-connect.de For instance, 1-hydroxyphenazine (B607933) can be oxidized to 1-hydroxyphenazine 5,10-dioxide using a pulse-wise addition of mCPBA in toluene (B28343) at elevated temperatures (80 °C), affording the product in yields around 49%. rsc.org

Catalytic Systems: The use of hydrogen peroxide with a sodium tungstate (B81510) catalyst provides a method for forming phenazine 5-oxides. thieme-connect.de

The synthesis of the natural products iodinin (B1496461) (1,6-dihydroxyphenazine 5,10-dioxide) and myxin (B609384) (1-hydroxy-6-methoxyphenazine 5,10-dioxide) also relies on these N-oxidation strategies. rsc.orgskemman.is Biosynthetic pathways have also identified specific flavin-containing N-monooxygenases, such as LaPhzNO1, which are responsible for the N-oxidation of phenazine precursors in microorganisms. acs.orgnih.gov

The construction of the fundamental phenazine tricycle is achieved through various classical and modern organic reactions. guidechem.com The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic rings.

Jourdan-Ullmann/Reductive Cyclization: A robust and versatile route involves the copper-promoted Jourdan-Ullmann coupling of an aniline (B41778) with a 2-halonitrobenzoic acid, followed by a reductive ring closure. rroij.comrroij.com For example, phenazine-1-carboxylic acid, a key precursor, is synthesized by coupling various anilines with 2-bromo-3-nitrobenzoic acid, followed by reductive cyclization using sodium borohydride (B1222165). rroij.comrroij.commdpi.comnih.gov This approach allows for the introduction of diverse substituents on one of the aromatic rings by starting with appropriately functionalized anilines. rroij.comrroij.com

Beirut Reaction: This method is particularly useful for the direct synthesis of phenazine 5,10-dioxides. It involves the reaction of a benzofuroxan (B160326) (benzofurazan-1-oxide) with a phenol (B47542) or quinone derivative. researchgate.netindexcopernicus.comskemman.is For example, reacting benzofuroxan with hydroquinone (B1673460) in the presence of gaseous ammonia (B1221849) yields phenazin-2-ol 5,10-dioxide. thieme-connect.de The synthesis of myxin analogues has been achieved using Beirut reaction conditions in a single step from a substituted benzofuroxane. skemman.is

Condensation Reactions: The condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as a 1,2-benzoquinone, is a direct method for forming the phenazine core. researchgate.netindexcopernicus.com This strategy was employed to synthesize 7,8-disubstituted 1-methoxyphenazines by reacting a substituted o-phenylenediamine with 3-methoxy-1,2-benzoquinone. rsc.org

Wohl-Aue Reaction: A classical method involves the reaction of an aniline with a nitrobenzene (B124822) under basic conditions (e.g., potassium hydroxide) to form the phenazine ring. researchgate.netwikipedia.org

The table below summarizes some key cyclization strategies for forming the phenazine core.

Reaction NameKey ReactantsTypical Product TypeReference
Jourdan-Ullmann Coupling & Reductive CyclizationAniline + 2-Bromo-3-nitrobenzoic acidPhenazine-1-carboxylic acid derivatives rroij.comrroij.com
Beirut ReactionBenzofuroxan + Phenol/QuinonePhenazine N-Oxide derivatives thieme-connect.deskemman.isskemman.is
o-Phenylenediamine Condensationo-Phenylenediamine + 1,2-BenzoquinoneSubstituted Phenazines rsc.orgresearchgate.net
Wohl-Aue ReactionAniline + NitrobenzenePhenazine researchgate.netwikipedia.org
Palladium-Catalyzed Aryl LigationBromoanilinesUnsymmetrically disubstituted phenazines clockss.org

Optimizing reaction parameters is crucial for improving the efficiency and scalability of phenazine synthesis. Researchers have explored various factors, including catalysts, solvents, temperature, and reaction time.

In the Jourdan-Ullmann coupling to form precursors for phenazine-1-carboxylic acids, reaction times of 16 to 18 hours at 70°C are typical, with yields for this step ranging broadly from 29% to 99%. rroij.com The subsequent reductive ring closure with sodium borohydride is often efficient, with one study reporting an 87% success rate across 15 different substrates. rroij.comrroij.com

For palladium-catalyzed cross-coupling reactions to form the phenazine skeleton, the choice of phosphine (B1218219) ligand is critical. A survey of different ligands, such as BINAP, revealed that no single ligand was optimal for all substrates, highlighting the need for specific optimization for each reaction. clockss.org

Microwave-assisted synthesis has been shown to dramatically reduce reaction times while maintaining high yields. The condensation of o-phenylenediamines with β-lapachones (a type of o-naphthoquinone) under microwave irradiation furnished phenazine derivatives in yields greater than 85% much faster than conventional heating methods. indexcopernicus.com Similarly, the Beirut reaction has been performed under microwave irradiation using molecular sieves as a catalyst in solvent-free conditions. researchgate.net

The synthesis of 1,3-dihydroxyphenazine 5,10-dioxide via a Beirut reaction yielded 28% of the product; this relatively low yield was attributed in part to the product's partial solubility in the methanol (B129727) used in the washing sequence, suggesting that optimization of the purification process could improve recovery. skemman.is

Cyclization and Condensation Pathways for Phenazine Skeleton Construction

Design and Derivatization Strategies for this compound Analogues

The phenazine-1-ol 10-oxide scaffold serves as a template for creating a diverse range of analogues. Derivatization strategies focus on modifying the phenolic hydroxyl group and adding various substituents to the aromatic rings to modulate the compound's properties.

The hydroxyl group at the C-1 position and the aromatic rings are primary sites for chemical modification.

O-Functionalization: The phenolic hydroxyl group of 1-hydroxyphenazine 5,10-dioxide is a versatile handle for introducing various side chains. rsc.org

Alkylation: Reaction with reagents like ethyl bromoacetate (B1195939) or 2-chloro-N,N-diethylacetamide in the presence of potassium carbonate and 18-crown-6 (B118740) allows for the attachment of ester and amide-containing alkyl chains. rsc.org

Carbamoylation: The hydroxyl group can be converted to a carbamate (B1207046) by reacting it with a carbamoyl (B1232498) chloride in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org This strategy has been applied to myxin and other 1-hydroxyphenazine 5,10-dioxide analogues. rsc.org

Aromatic Ring Functionalization: Introducing substituents onto the phenazine core is typically achieved by using functionalized starting materials in the initial cyclization reaction.

The Jourdan-Ullmann/reductive cyclization approach is particularly well-suited for this, as a wide variety of commercially available anilines can be used to install fluoro, chloro, bromo, alkyl, and methoxy (B1213986) groups at the 6-, 7-, 8-, and 9-positions. rroij.com

A multi-step sequence has been developed to create 7,8-dihalogenated and 7,8-dimethylated analogues of 1-hydroxyphenazine 5,10-dioxide. rsc.org This involves first synthesizing a 7,8-disubstituted-1-methoxyphenazine via condensation, followed by demethylation with boron tribromide to unmask the 1-hydroxyl group, and finally, N-oxidation with mCPBA. rsc.org

The table below showcases examples of synthesized analogues with functionalization at various positions.

Base ScaffoldFunctional Group AddedPosition(s) of FunctionalizationSynthetic StrategyReference
1-Hydroxyphenazine 5,10-dioxideEthyl AcetateC1-OHAlkylation with ethyl bromoacetate rsc.org
1-Hydroxyphenazine 5,10-dioxidePyrrolidine (B122466) CarbamateC1-OHCarbamoylation rsc.org
1-Hydroxyphenazine 5,10-dioxide-Cl, -ClC7, C8Condensation of substituted diamine, demethylation, N-oxidation rsc.org
1-Hydroxyphenazine 5,10-dioxide-CH3, -CH3C7, C8Condensation of substituted diamine, demethylation, N-oxidation rsc.org
Phenazine-1-carboxylic acid3-BromobenzamideC1-COOHAmidation rroij.com

The N-oxide moiety is a key feature in the design of hypoxia-activated prodrugs. dovepress.combohrium.com These compounds are designed to be relatively non-toxic but can be bioreductively activated under the low-oxygen (hypoxic) conditions characteristic of solid tumors, releasing a potent cytotoxic agent. dovepress.comresearchgate.net The phenazine 5,10-dioxide scaffold is an excellent platform for this strategy. researchgate.net

Mechanism of Activation: The activation process involves the enzymatic one-electron reduction of the N-oxide. nih.gov In hypoxic environments, the resulting radical intermediate can undergo further transformation, often involving the loss of an oxygen atom, to generate a highly cytotoxic species that can damage DNA. dovepress.comnih.gov

Prodrug Design and Synthesis:

Solubility and Potency Enhancement: Prodrugs of iodinin and myxin have been synthesized by attaching carbamate side chains to the phenolic hydroxyl groups. rsc.org This strategy aims to improve aqueous solubility and optimize potency. The synthesis involves the carbamoylation reactions described previously. rsc.org

Nitroreductase-Targeted Prodrugs: A different prodrug strategy leverages bacterial nitroreductase (NTR) enzymes for activation. nih.gov In this design, a potent halogenated phenazine (HP) is masked with a nitroarene-containing promoiety linked via a sulfonate ester. The synthesis involves a single step reacting the parent HP with (4-nitrophenyl)methanesulfonyl chloride. nih.gov In the presence of NTR, the nitro group is reduced to an aniline, triggering the release of the active HP warhead. nih.gov This approach is being explored for developing new antibacterial agents that can combat resistant strains. nih.gov For example, the prodrug HP-1-N was synthesized in 89% yield via this method. nih.gov

The design of these prodrugs focuses on creating stable, less active precursors that can be selectively converted to their active forms under specific biological conditions, thereby achieving targeted therapeutic effects. rsc.orgdovepress.comnih.gov

Development of Halogenated and Alkylated this compound Derivatives

The strategic introduction of halogen and alkyl substituents onto the phenazine scaffold has been a key area of research to modify the physicochemical and biological properties of this compound. These modifications can influence factors such as lipophilicity, electronic effects, and steric hindrance, which in turn can modulate the compound's activity.

The synthesis of these derivatives often involves a multi-step process, starting from appropriately substituted precursors. A general pathway includes the construction of a substituted 1-methoxyphenazine (B1209711) core, followed by demethylation to unmask the hydroxyl group, and subsequent N-oxidation to yield the final 5,10-dioxide product. rsc.org

Research has led to the successful synthesis of several 7,8-disubstituted analogs. The process begins with the creation of substituted 1-methoxyphenazines (compounds 36-39), which are then treated with boron tribromide (BBr₃) to afford the corresponding 1-hydroxyphenazines 40-43 in high yields (87% or higher). rsc.org The final and crucial step is the N-oxidation of these 1-hydroxyphenazines. This is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) in a solvent such as toluene at elevated temperatures (e.g., 80 °C). rsc.org This method yields the target 7,8-disubstituted-1-hydroxyphenazine 5,10-dioxides. rsc.org

While this pathway is effective for alkylated derivatives, the synthesis of halogenated analogs presents significant challenges. Specifically, the 7,8-dibromo and 7,8-dichloro substituted analogs have proven difficult to purify. rsc.org Their poor solubility and high lipophilicity lead to issues like tailing during silica (B1680970) gel chromatography, complicating the isolation of the pure compounds. rsc.org

The alkylated derivatives, once synthesized, can be further functionalized. For instance, the hydroxyl group of 7,8-dimethyl-1-hydroxyphenazine 5,10-dioxide (44) has been used as a handle for introducing other functionalities, such as piperazine, diethylamide, and pyrrolidine carbamate groups, expanding the library of available compounds. rsc.org

Below are data tables summarizing the synthesis and further functionalization of these halogenated and alkylated derivatives.

Table 1: Synthesis of Halogenated this compound Derivatives

Compound NameStructureSynthetic PrecursorOxidation ConditionsReported Yield / ObservationsReference
7,8-dichloro-1-hydroxyphenazine 5,10-dioxide7,8-dichloro-1-hydroxyphenazine 5,10-dioxide7,8-dichloro-1-hydroxyphenazinemCPBA, Toluene, 80 °CDifficult to purify due to poor solubility and high lipophilicity. rsc.org
7,8-dibromo-1-hydroxyphenazine 5,10-dioxide7,8-dibromo-1-hydroxyphenazine 5,10-dioxide7,8-dibromo-1-hydroxyphenazinemCPBA, Toluene, 80 °CDifficult to purify due to poor solubility and high lipophilicity. rsc.org

Table 2: Synthesis and Functionalization of Alkylated this compound Derivatives

Compound NameStructureSynthetic MethodReagents & ConditionsReference
7,8-dimethyl-1-hydroxyphenazine 5,10-dioxide7,8-dimethyl-1-hydroxyphenazine 5,10-dioxideOxidation of 7,8-dimethyl-1-hydroxyphenazinemCPBA, Toluene, 80 °C rsc.org
7,8-dimethyl-1-(piperazine-1-carbonyloxy)phenazine 5,10-dioxide analog7,8-dimethyl-1-(piperazine-1-carbonyloxy)phenazine 5,10-dioxide analogCarbamoylation of 7,8-dimethyl-1-hydroxyphenazine 5,10-dioxide4-Methyl-1-piperazinecarbonyl chloride hydrochloride, DABCO, THF, rt, 3-4 hours rsc.org
N,N-diethyl-7,8-dimethyl-5,10-dioxido-10H-phenazin-1-yl-carbamateN,N-diethyl-7,8-dimethyl-5,10-dioxido-10H-phenazin-1-yl-carbamateCarbamoylation of 7,8-dimethyl-1-hydroxyphenazine 5,10-dioxideDiethylcarbamoyl chloride, DABCO, THF, rt rsc.org
7,8-dimethyl-1-(pyrrolidine-1-carbonyloxy)phenazine 5,10-dioxide7,8-dimethyl-1-(pyrrolidine-1-carbonyloxy)phenazine 5,10-dioxideCarbamoylation of 7,8-dimethyl-1-hydroxyphenazine 5,10-dioxidePyrrolidine-1-carbonyl chloride, DABCO, THF, rt rsc.org

Computational and Spectroscopic Characterization of Phenazin 1 Ol 10 Oxide

Advanced Spectroscopic Analysis

Spectroscopic analysis is fundamental to understanding the structural and electronic properties of Phenazin-1-ol 10-oxide. Methods such as NMR, FTIR, UV-Vis, and Mass Spectrometry each offer unique insights into the molecule's identity and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not publicly available, the expected chemical shifts and coupling constants can be inferred from data on the parent phenazine (B1670421) molecule and related substituted N-oxides. thieme-connect.dethieme-connect.de

The ¹H NMR spectrum is anticipated to show a complex pattern of signals in the aromatic region. The protons on the phenazine core would be influenced by the electron-withdrawing N-oxide group and the electron-donating hydroxyl group, leading to a downfield shift for protons near the N-oxide and an upfield shift for those near the hydroxyl group, relative to unsubstituted phenazine. The spectrum for phenazine itself shows an ANBB' system for its ring protons around δ 7.97 and 8.26 ppm in DMSO-d₆. thieme-connect.de For this compound, the seven aromatic protons would exhibit distinct chemical shifts with coupling constants characteristic of ortho, meta, and para relationships, allowing for full assignment.

The ¹³C NMR spectrum would similarly provide detailed information. The carbon atoms attached to the oxygen and nitrogen atoms (C-1, C-10a, C-4a) would show the most significant shifts. Based on phenazine, the aromatic carbons typically resonate between δ 129 and 144 ppm. thieme-connect.dethieme-connect.de The presence of the hydroxyl and N-oxide substituents would alter these values significantly, providing key structural markers.

Table 1: Predicted NMR Data for this compound (Note: This table is predictive, based on analogous structures, as direct experimental data is not available in the cited sources.)

Analysis TypePredicted Chemical Shift Range (ppm)Key Features
¹H NMR δ 7.5 - 9.0Complex multiplets in the aromatic region; a broad singlet for the hydroxyl proton.
¹³C NMR δ 120 - 160Distinct signals for all 12 carbons; significant shifts for carbons bonded to heteroatoms (C-1, C-4a, C-5a, C-9a, C-10a).

FTIR spectroscopy identifies the functional groups and provides a "vibrational fingerprint" of the molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by vibrations from the phenazine rings, the C-O stretch of the phenol (B47542), the O-H stretch, and the N-O stretch of the N-oxide.

The N-O stretching vibration in aromatic N-oxides is a key diagnostic peak, typically appearing in the 928-971 cm⁻¹ range. semanticscholar.org The O-H stretching of the phenolic group would be observed as a broad band around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic system are found in the 1400-1650 cm⁻¹ region. thieme-connect.de

Table 2: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Phenolic)~3200 - 3600Broad, Medium-Strong
Aromatic C-H Stretch~3050 - 3150Medium-Weak
Aromatic C=C and C=N Stretch~1400 - 1650Multiple bands, Medium-Strong
C-O Stretch (Phenolic)~1200 - 1300Strong
N-O Stretch (N-Oxide)~930 - 970Strong
C-H Out-of-plane Bending~750 - 900Strong

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be complex due to its extended conjugated π-system. The parent phenazine molecule exhibits several absorption bands, with a strong π → π* transition around 250 nm and weaker n → π* transitions at longer wavelengths (~350-400 nm). thieme-connect.de

Mass spectrometry is used to determine the molecular weight and to deduce the structure from fragmentation patterns. For this compound (C₁₂H₈N₂O₂), the exact molecular weight is 212.0586 g/mol . High-Resolution Mass Spectrometry (HRMS) would confirm this elemental composition with high accuracy.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would produce a prominent molecular ion peak (M⁺˙) or a protonated molecular ion ([M+H]⁺) at m/z 212 or 213, respectively. A highly characteristic fragmentation for N-oxides is the loss of an oxygen atom, which would result in a significant fragment ion at [M-16]⁺˙ or [M+H-16]⁺. nih.gov This "deoxygenation" is a key diagnostic tool to distinguish N-oxides from isomers like hydroxylated compounds. nih.gov Further fragmentation would involve the loss of small molecules like CO, HCN, and N₂, consistent with the fragmentation of the phenazine core. thieme-connect.de

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value (for [M+H]⁺)IdentityFragmentation Pathway
213[M+H]⁺Protonated Molecular Ion
197[M+H-16]⁺Loss of Oxygen from N-oxide
185[M+H-28]⁺Loss of Carbon Monoxide (CO)
169[M+H-16-28]⁺Loss of O and CO

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Crystallographic Investigations

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide definitive information about the precise three-dimensional arrangement of atoms in the solid state.

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related phenazine N-oxide structures provides insight into its expected solid-state architecture. nih.govnih.gov A single-crystal X-ray diffraction analysis would determine the unit cell parameters, space group, and the exact atomic coordinates.

The analysis would likely confirm the planarity of the phenazine ring system, although the N-oxide bond might introduce slight puckering. Key structural parameters such as the N-O bond length (typically ~1.30 Å in related structures) and the C-O bond length of the phenol would be precisely measured. nih.gov Furthermore, the crystal packing would be revealed, likely dominated by π-π stacking interactions between the aromatic rings of adjacent molecules and intermolecular hydrogen bonding involving the phenolic -OH group and the oxygen of the N-oxide group on a neighboring molecule. These interactions dictate the material's bulk properties. rsc.org

Analysis of Hydrogen Bonding and Intermolecular Interactions

The molecular structure of this compound, featuring a hydroxyl (-OH) group and an N-oxide group, provides sites for hydrogen bonding. Hydrogen bonds are crucial non-covalent interactions that influence the crystal packing, solubility, and biological activity of a compound. royalsocietypublishing.org They are formed when a hydrogen atom, bonded to a highly electronegative atom like oxygen, is attracted to another nearby electronegative atom. royalsocietypublishing.org

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful computational tools used to predict and analyze the properties of molecules. researchgate.net These methods provide insights into the electronic structure, reactivity, and interactions of compounds like this compound at the atomic level.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions (e.g., HOMO-LUMO Energy Gaps)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. researchgate.net DFT calculations can determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. rsc.org A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower stability. For a series of Schiff base metal complexes derived from 2,3-diaminophenazine, HOMO-LUMO calculations revealed energy gaps in the range of 2.525 to 3.294 eV, suggesting varying levels of reactivity. researchgate.net While specific DFT calculations for this compound are not detailed in the available literature, studies on similar phenazine derivatives demonstrate the utility of this approach in understanding their electronic properties and predicting their behavior in chemical reactions. researchgate.net

Table 1: Theoretical HOMO-LUMO Energy Gaps of Related Phenazine Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Schiff base of 2,3-diaminophenazine - - 2.525 - 3.294 researchgate.net
Pyran-benzo[a]phenazine -0.20247 (Hartree) -0.07454 (Hartree) 0.12793 (Hartree) researchgate.net
Furan-benzo[a]phenazine -0.19963 (Hartree) -0.07683 (Hartree) 0.12280 (Hartree) researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). researchgate.net This method is instrumental in drug discovery for understanding how a potential drug molecule might interact with its biological target. The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction.

For phenazine derivatives, molecular docking studies have been employed to investigate their potential as therapeutic agents. For instance, a Schiff base derived from 2,3-diaminophenazine exhibited a high binding affinity of -9.19 kcal/mol with a prostate cancer-related receptor, indicating strong and favorable interactions. researchgate.net These interactions often involve the formation of hydrogen bonds between the ligand and amino acid residues in the receptor's binding site. researchgate.net While specific molecular docking studies for this compound are not available, research on related benzo[a]phenazin-5-ol derivatives has shown their potential to inhibit C-Kit kinase, a target in cancer therapy. fums.ac.ir

Table 2: Example of Molecular Docking Results for a Phenazine Derivative

Compound Receptor Binding Affinity (kcal/mol) Key Interacting Residues
Schiff base of 2,3-diaminophenazine Prostate cancer-related receptor -9.19 researchgate.net Not specified
Benzo[a]phenazin-5-ol derivative A C-Kit kinase Not specified Arg791, Ile789, His790 fums.ac.ir

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the study of conformational changes and the stability of ligand-receptor complexes. scielo.br By simulating the movements of atoms and molecules, MD can reveal how a ligand adapts to the binding site of a receptor and the stability of the resulting complex.

In studies of phenazine-related compounds, MD simulations have been used to assess the stability of their binding to biological targets. For a Schiff base-metal complex, a 100-nanosecond MD simulation showed stable binding to a prostate cancer-related receptor, with Root Mean Square Deviation (RMSD) values below 1.5 Å. researchgate.net Low RMSD values indicate that the ligand remains in a stable conformation within the binding site throughout the simulation. The Root Mean Square Fluctuation (RMSF) analysis from MD simulations can further provide insights into the flexibility of different parts of the protein upon ligand binding. researchgate.net Although specific MD simulation data for this compound is not available, these examples highlight the power of this technique in evaluating the dynamic behavior and stability of phenazine-based compounds in biological systems.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2,3-diaminophenazine
Pyran-benzo[a]phenazine
Furan-benzo[a]phenazine
Furan-benzo[a]phenazine N-oxide
Benzo[a]phenazin-5-ol

Molecular Mechanisms of Action of Phenazin 1 Ol 10 Oxide

Redox Activity and Electron Transfer Pathways

Phenazin-1-ol 10-oxide is a redox-active compound, a characteristic that is fundamental to its biological effects. frontiersin.org This property allows it to participate in electron transfer reactions within the cellular environment, leading to a cascade of events that can disrupt normal cellular processes.

Role of Redox Cycling in Biological Activity

Redox cycling is a key process through which this compound exerts its biological activity. frontiersin.org This process involves the alternating reduction and oxidation of the molecule. nih.gov The compound can accept electrons from cellular reducing agents, such as NAD(P)H, and then transfer them to other molecules, including molecular oxygen. nih.gov This ability to shuttle electrons allows it to influence the cellular redox state and can lead to the generation of reactive oxygen species. The N-oxide functionalities are considered pivotal for its cytotoxic activity. rsc.org

Phenazine (B1670421) compounds, in general, are known for their redox-active nature, which is associated with their diverse biological activities. frontiersin.org In some bacteria, redox cycling of phenazines can even facilitate the generation of ATP and a proton-motive force, highlighting the significance of this process in cellular metabolism. nih.govasm.org

Generation of Reactive Oxygen Species (ROS)

A significant consequence of the redox cycling of this compound is the production of reactive oxygen species (ROS). rsc.org When the reduced form of the phenazine transfers an electron to molecular oxygen, it can generate superoxide (B77818) radicals (O₂⁻). rsc.org Further reactions can lead to the formation of other ROS, such as the highly reactive hydroxyl radical (•OH). rsc.org

This generation of ROS can induce oxidative stress within the cell. mdpi.com Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. mdpi.com This can lead to damage to vital cellular components, including lipids, proteins, and DNA. mdpi.com The production of ROS is a proposed mechanism for the biological activity of Myxin (B609384). rsc.org It is believed that the bioreductive activation of the molecule leads to a radical intermediate that can then generate the cytotoxic hydroxyl radical. rsc.org

Interference with Cellular Electron Transport Systems

The redox properties of this compound also enable it to interfere with cellular electron transport chains (ETCs). plos.org The ETC is a series of protein complexes embedded in membranes that play a crucial role in cellular respiration and energy production. wikipedia.orgsavemyexams.com By accepting and donating electrons, phenazines can interact with components of the ETC, potentially disrupting the normal flow of electrons. plos.orgcaltech.edu

This interference can have several consequences. It can lead to a decrease in the efficiency of ATP production and can also contribute to the generation of ROS by shunting electrons away from the main respiratory chain to oxygen. ahajournals.orgnih.gov The ability of phenazines to act as extracellular electron shuttles highlights their capacity to influence cellular bioenergetics. plos.org

Interactions with Biological Macromolecules

Beyond its redox activity, this compound can directly interact with essential biological macromolecules, further contributing to its mechanism of action.

DNA Binding and Intercalation Mechanisms

This compound has been shown to interact with DNA. One of the proposed mechanisms for this interaction is DNA intercalation. frontiersin.orgrsc.org Intercalation involves the insertion of the planar phenazine ring system between the base pairs of the DNA double helix. uah.escsic.esoup.com This mode of binding can distort the structure of the DNA, potentially interfering with processes such as DNA replication and transcription. oup.com

Studies have suggested that Myxin can intercalate into DNA, particularly in regions rich in guanine-cytosine (G-C) base pairs. rsc.org This interaction can lead to DNA strand cleavage, a mechanism that is thought to contribute to its cytotoxic effects. frontiersin.orgnih.gov The ability of phenazine rings to enhance DNA binding is a recognized feature of this class of compounds. researchgate.net

Table 1: DNA Intercalation Data for Selected Compounds

CompoundUnwinding Angle (degrees/molecule)Binding Affinity (Ka, M⁻¹)Preferred Binding SiteReference
Mitoxantrone14-1710⁵ - 10⁶G-C rich sequences core.ac.uk
Actinomycin D26HighGpC steps uah.es
Myxin--G-C rich regions rsc.org

Data for Myxin is qualitative based on available literature. Specific quantitative data on unwinding angle and binding affinity were not found in the provided search results.

Protein Binding and Conformational Changes

In addition to DNA, this compound can also bind to proteins. researchgate.net The binding of small molecules to proteins can lead to conformational changes, which are alterations in the three-dimensional structure of the protein. frontiersin.orgnih.govwikipedia.org Such changes can significantly impact the protein's function, either by activating or inhibiting its activity. patsnap.com

While specific studies detailing the binding of this compound to particular proteins and the resulting conformational changes are not extensively available in the provided search results, the general principle of ligand-protein interaction suggests this as a plausible mechanism of action. The interaction of phenazine derivatives with proteins has been explored in the context of developing probes for protein labeling. db-thueringen.de Molecular docking studies with other phenazine derivatives have shown significant binding affinities to protein receptors, suggesting that this class of compounds can indeed interact with and potentially modulate protein function. researchgate.net

Enzyme Modulation and Inhibition Profiles

This compound and related phenazine compounds exert their biological effects through the modulation of various enzymatic and receptor-based pathways. These interactions are crucial to their mechanisms of action, particularly in their roles as potential therapeutic agents.

Inhibition of Key Metabolic Enzymes (e.g., Topoisomerases, Triosephosphate Isomerase)

Phenazine derivatives have been identified as inhibitors of topoisomerase I and II, enzymes critical for DNA replication and transcription. researchgate.net The planar structure of phenazines allows them to intercalate into DNA, disrupting the function of these enzymes. researchgate.net This inhibition of topoisomerases is a key mechanism behind the antitumor properties observed in some phenazine compounds. researchgate.nettaylorandfrancis.comnih.gov

Triosephosphate isomerase (TIM), a key enzyme in the glycolytic pathway, has also been identified as a target for some phenazine-related compounds. researchgate.netnih.govresearchgate.net Inhibition of TIM disrupts the energy metabolism of cells and is a mechanism of action being explored for the development of antimicrobial and antiparasitic agents. researchgate.netresearchgate.neteco-vector.com While direct studies on this compound are limited, the activity of related phenazines suggests this could be a potential area of investigation. For instance, various novel compounds have been identified as selective inhibitors of Fasciola hepatica TIM (FhTIM). researchgate.net

Table 1: Inhibitory Effects of Phenazine Analogues and Other Compounds on R. solanacearum and M. incognita mdpi.com
CompoundInhibitory Rate against R. solanacearum (%)Inhibitory Rate against M. incognita (%)
Phenazine-1-carboxamide (PCN)68.18 ± 1.2155.33 ± 1.89
Phenazine66.33 ± 1.5352.67 ± 2.03
Phenazine-1-carboxylic acid (PCA)21.02 ± 1.11Not specified
1-Hydroxyphenazine (B607933)Not specifiedOver 50
Phenazin-1-ylamineNot specifiedOver 50
Phenazine 5,10-dioxide14.55 ± 0.8022.00 ± 0.91

Modulation of Receptor Activity (e.g., Quorum Sensing Receptors like LasR)

Phenazine compounds are known to modulate quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. nih.govnih.govnih.gov The LasR receptor in Pseudomonas aeruginosa is a key regulator in the QS hierarchy. nih.govbiorxiv.org While LasR controls the expression of other QS regulators like RhlR and PqsR, some phenazines can influence this cascade. nih.govresearchgate.net For instance, the production of pyocyanin (B1662382), a phenazine virulence factor, is regulated by multiple QS systems including LasR, RhlR, and PqsR. nih.govfrontiersin.org

The modulation of these receptors can either inhibit or sometimes enhance bacterial communication, depending on the specific compound and the bacterial strain. nih.govfrontiersin.org This complex interplay highlights the potential of phenazine derivatives to act as anti-virulence agents by disrupting bacterial coordination. nih.govnottingham.ac.uk

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

The biological activity of phenazine compounds is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore vital for understanding and optimizing their therapeutic potential.

Influence of N-Oxide Position and Substitution Patterns on Activity

The position of the N-oxide group and the substitution patterns on the phenazine ring are critical determinants of biological activity. uio.noresearchgate.net For example, in a study on phenazine 5,10-dioxides, the N-oxide functionalities were found to be pivotal for their cytotoxic activity against human acute myeloid leukemia cells. uio.no

Research has shown that altering the substituents at various positions can significantly enhance potency. uio.no For instance, 7,8-dihalogenated and 7,8-dimethylated analogs of 1-hydroxyphenazine 5,10-dioxide demonstrated increased cytotoxic potency. uio.noresearchgate.net Conversely, the absence of an oxygen-based substituent at the 6th position maintained potency when other functional groups were present at position 1. uio.noresearchgate.net These findings underscore the importance of the substitution pattern in fine-tuning the biological effects of phenazine compounds.

Table 2: Cytotoxic Potency of Phenazine 5,10-Dioxide Analogs uio.noresearchgate.net
Compound ModificationEffect on Cytotoxic Potency
7,8-Dihalogenation of 1-hydroxyphenazine 5,10-dioxideIncreased
7,8-Dimethylation of 1-hydroxyphenazine 5,10-dioxideIncreased
Absence of oxygen-based substituent at position 6 with alkyl/carbamate (B1207046) at position 1Maintained

Correlation between Electronic Properties and Biological Responses

The electronic properties of phenazine derivatives, such as their redox potential and energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are correlated with their biological activities. researchgate.netcaltech.edu The redox-active nature of the phenazine core allows these molecules to participate in electron transfer reactions, which is fundamental to many of their biological effects. caltech.educaltech.edu

Computational studies, such as molecular docking and density functional theory (DFT) calculations, have been employed to understand the relationship between electronic properties and biological responses. researchgate.net For example, HOMO-LUMO energy gap calculations can indicate the reactivity and potential for biological interactions. researchgate.net A smaller energy gap generally suggests higher reactivity. These computational approaches, combined with experimental data, provide a deeper understanding of how the electronic structure of phenazine compounds governs their interaction with biological targets. researchgate.net

Biological Activities and Ecological Roles of Phenazin 1 Ol 10 Oxide Excluding Clinical Human Data

Antimicrobial Efficacy Against Microbial Pathogens

Phenazin-1-ol 10-oxide and its derivatives have demonstrated significant antimicrobial properties against a wide array of pathogens, including bacteria, fungi, and parasites.

Antibacterial Spectrum and Efficacy

The antibacterial activity of phenazine (B1670421) compounds is well-documented. Phenazin-1-ol, a related compound, has shown activity against all eight fungi tested in one study. nih.gov While specific data for this compound against Pseudomonas aeruginosa and Methicillin-resistant Staphylococcus aureus (MRSA) is limited in the provided context, the broader class of phenazines, including those produced by P. aeruginosa, exhibit inhibitory effects against MRSA. researchgate.net For instance, phenazine-1-carboxamide, another derivative, demonstrated slight antibacterial activity against MRSA. researchgate.net The antibacterial efficacy of phenazine derivatives is often linked to the generation of reactive oxygen species (ROS), which can lead to cell death. frontiersin.org It has been observed that phenazines can cause morphological changes to the cell wall of MRSA strains. researchgate.net

The antibacterial activity of phenazine dioxides can be influenced by their chemical structure, with those bearing electron-releasing substituents showing stronger activity. koreascience.kr

Table 1: Antibacterial Activity of Selected Phenazine Derivatives

CompoundTarget OrganismActivityReference
Phenazine-1-carboxamideMRSASlight antibacterial activity researchgate.net
Phenazine Dioxides (with electron-releasing substituents)General BacteriaStronger activity than those with electron-withdrawing substituents koreascience.kr
Phenazin-1-olVarious FungiActive against all eight fungi tested nih.gov

Antifungal Properties

This compound and related compounds have shown notable antifungal activity against various plant and human pathogenic fungi. For example, O-methylated phenazines, which are structurally related to this compound, exhibit higher antifungal activity against Bipolaris maydis, Alternaria solani, and Aspergillus flavus compared to their non-methylated counterparts. nih.gov Another related compound, D-calycanthine, showed significant inhibitory activity against several plant pathogenic fungi, with Bipolaris maydis being the most susceptible. researchgate.net Similarly, phenazine-1-carboxylic acid (PCA) has demonstrated inhibitory effects against the plant pathogen Alternaria solani. researchgate.net While direct data on this compound against Aspergillus niger is not explicitly detailed, phenazin-1-ol has been shown to be active against various fungi. nih.gov

Table 2: Antifungal Spectrum of Phenazine-Related Compounds

Compound/DerivativePathogenic FungiObserved EffectReference
O-methylated phenazinesBipolaris maydis, Alternaria solani, Aspergillus flavusHigher antifungal activity nih.gov
D-calycanthineBipolaris maydis, Alternaria solani, Sclerotinia sderotiorum, Fusarium oxysporumSignificant inhibitory activity, especially against B. maydis researchgate.net
Phenazine-1-carboxylic acid (PCA)Alternaria solaniInhibitory activity researchgate.net
Phenazin-1-olVarious fungiActive against all eight fungi tested nih.gov

Antiparasitic Activity

The potential of phenazine compounds extends to antiparasitic applications. While direct studies on this compound against Trypanosoma cruzi, the causative agent of Chagas disease, are not specified, related phenazine derivatives have shown activity. mdpi.com The development of novel antiparasitic compounds is crucial due to the limitations of current treatments for Chagas disease, which can have significant side effects. mdpi.comfrontiersin.orgresearchgate.net Research into compounds that can liberate nitric oxide (NO) has shown promise, as NO has demonstrated anti-proliferative and trypanocidal activities. nih.gov

Antiproliferative Activities in Cellular Models

Phenazine derivatives, including those with N-oxide functionalities, have garnered interest for their antiproliferative effects in various cancer cell lines. The presence of the N-oxide group is considered crucial for their cytotoxic activity. nih.govrsc.orgnih.gov

Induction of Cell Death in Cancer Cell Lines

Phenazine 5,10-dioxides are considered to have high potential for cancer therapy. rsc.org These compounds have been shown to induce cell death in various cancer cell lines, including those of prostate cancer, acute myeloid leukemia (AML), and bladder cancer. rsc.orgnih.govresearchgate.netnih.gov The mechanism of action often involves the generation of reactive oxygen species (ROS), which can trigger apoptosis. frontiersin.orgnih.gov

In models of acute myeloid leukemia (AML), phenazine 5,10-dioxides like iodinin (B1496461) and myxin (B609384) have demonstrated potent and hypoxia-selective cell death in MOLM-13 human AML cells. rsc.orgnih.gov The N-oxide functionalities are pivotal for this cytotoxic activity. rsc.orgnih.gov Studies on various cancer cell lines, including myeloid leukemia cell lines (OCIAML-3, HL-60, K562, ML-1, MOLM-13), have shown a correlation between the expression of certain channels and cell survival upon treatment with inhibitors. frontiersin.org

For prostate cancer, Schiff base-metal complexes containing a phenazine ring have shown promising anticancer activity, with their efficacy attributed to enhanced DNA binding. researchgate.net Similarly, extracts containing phenolic compounds have demonstrated antiproliferative effects on prostate cancer cell lines. mdpi.com

In bladder cancer cells, the generation of hydrogen peroxide (H2O2) has been shown to activate cellular pathways leading to cell death. nih.gov

Table 3: Antiproliferative Activity of Phenazine Derivatives in Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineObserved EffectReference
Phenazine 5,10-dioxides (e.g., iodinin, myxin)Acute Myeloid Leukemia (MOLM-13)Potent and hypoxia-selective cell death rsc.orgnih.gov
Phenazine-containing Schiff base-metal complexesProstate CancerNotable reductions in cancer cell viability researchgate.net
Phenazine 5,10-dioxidesGeneral CancerHighest potential among phenazines for cancer therapy rsc.org
Hydrogen Peroxide (as a ROS)Bladder CancerActivation of cell death pathways nih.gov

Chemosensitization Effects in in vitro Cancer Models

The ability of certain compounds to enhance the efficacy of conventional chemotherapy is a significant area of cancer research. Nitric oxide (NO) mimetics have been shown to attenuate hypoxia-induced drug resistance in tumor cells in vitro. nih.gov This suggests that compounds that can modulate NO signaling pathways could act as chemosensitizers. While direct evidence for this compound as a chemosensitizer is not provided, the broader family of phenazines and their ability to generate ROS and interact with cellular redox systems could imply a potential role in modulating cancer cell sensitivity to other therapeutic agents. nih.gov

Roles in Microbial Communication and Biofilm Modulation

Function as Signaling Molecules in Quorum Sensing

Phenazines, the class of compounds to which this compound belongs, play a significant role in bacterial communication, a process known as quorum sensing (QS). caltech.edufrontiersin.orglibretexts.orgnih.govnih.gov QS allows bacteria to coordinate their gene expression in response to population density by producing and detecting small signaling molecules called autoinducers. frontiersin.orgnih.govqualitru.com This communication system is crucial for various bacterial behaviors, including virulence, biofilm formation, and survival. caltech.edufrontiersin.orgnih.gov

Bacteria utilize different types of autoinducers for intraspecies (communication with their own species), interspecies (communication with other bacterial species), and even inter-kingdom communication. frontiersin.orglibretexts.org While specific studies focusing solely on this compound as a QS signal are limited, the broader family of phenazines produced by bacteria like Pseudomonas aeruginosa are well-established as QS-controlled virulence factors and signaling molecules. caltech.edu The production of phenazines itself is often regulated by QS systems, indicating a complex interplay where these molecules can act as both signals and products of signaling pathways. caltech.edu

The ability of phenazines to act as redox-active molecules allows them to influence the cellular redox state, which is increasingly recognized as a key factor in controlling bacterial physiology and behavior, including aspects regulated by QS. nih.gov

Influence on Biofilm Formation and Morphogenesis

This compound and related phenazines have a demonstrable influence on the formation and development of biofilms, which are structured communities of bacterial cells enclosed in a self-produced matrix. researchgate.netnih.govnih.gov Biofilms are a key survival strategy for many bacteria, providing protection from environmental stresses and antimicrobial agents. frontiersin.org

Phenazine-1-carboxylic acid (PCA), a related phenazine, has been shown to promote more robust biofilm development in Pseudomonas synxantha under dryland conditions. researchgate.netnih.gov This effect was reversed under irrigated conditions, highlighting the context-dependent role of phenazines in biofilm formation. researchgate.netnih.gov The influence of phenazines on biofilm structure is thought to be linked to their ability to balance the intracellular redox state, which in turn can affect the production of the biofilm matrix. biorxiv.org

Table 2: Influence of Phenazines on Biofilm Formation

Organism Phenazine Compound Experimental System Observed Effect on Biofilm Reference(s)
Pseudomonas aeruginosa PA14 Endogenous phenazines Flow cell and colony biofilms Influences swarming motility and surface-to-volume ratio of mature biofilms. nih.gov
Pseudomonas aeruginosa PA14 (Δphz1/2 mutant) Exogenous PCA and pyocyanin (B1662382) Colony biofilms Restored wild-type biofilm morphology. nih.gov
Pseudomonas synxantha 2-79RN10 Phenazine-1-carboxylic acid (PCA) Wheat rhizospheres (dryland) Promoted more robust biofilm development. researchgate.net, nih.gov
Pseudomonas synxantha 2-79RN10 Phenazine-1-carboxylic acid (PCA) Wheat rhizospheres (irrigated) Reversed the trend of robust biofilm development. researchgate.net, nih.gov

Contribution to Microbial Competitive Fitness

This compound and other phenazines contribute significantly to the competitive fitness of the producing microorganisms. One of the primary mechanisms for this is through their antibiotic activity against a wide range of competing microbes, including bacteria and fungi. nih.govnih.gov This antimicrobial action helps the phenazine-producing organism to secure resources and establish a niche in complex microbial communities like the soil rhizosphere. nih.gov

Beyond direct antagonism, the redox-active nature of phenazines provides other competitive advantages. They can function as electron shuttles, enabling the producing organism to access alternative terminal electron acceptors, which is particularly beneficial in oxygen-limited environments often found in biofilms and soil. caltech.edu This metabolic versatility can enhance survival and energy conservation. caltech.edu

The production of phenazines by biocontrol strains of Pseudomonas has been shown to be a key factor in their ability to suppress plant pathogens, further underscoring their role in microbial competition. nih.gov The ability to produce these compounds can shape the composition of microbial communities, for example, by favoring Gram-negative bacteria over Gram-positive bacteria in the rhizosphere. nih.gov

Applications in Plant-Microbe Interactions and Biocontrol

Suppression of Soilborne Plant Pathogens

This compound and other phenazine compounds produced by soil bacteria, particularly those from the genus Pseudomonas, have well-documented roles in the suppression of soilborne plant pathogens. nih.govscispace.comnih.gov These compounds are considered natural antibiotics and are a key component of the biocontrol activity of these beneficial bacteria. nih.govscispace.com

The antifungal activity of phenazines is broad-spectrum, affecting a variety of fungal pathogens that cause significant crop diseases. scispace.comscience.gov For example, phenazines produced by Pseudomonas species can suppress fungal pathogens such as Fusarium oxysporum and Gaeumannomyces graminis. scispace.com The mechanism of action can involve direct toxicity to the pathogen, leading to inhibited growth and, in some cases, cell death. nih.gov

The production of phenazines by rhizobacteria is a crucial trait for the biological control of fungal crop diseases, and these bacteria are being explored as a more sustainable alternative to synthetic chemical pesticides in agriculture. nih.gov The application of microbial biological control agents (MBCAs) that produce such antimicrobial metabolites is a promising strategy for managing plant diseases. frontiersin.org

Role in Rhizosphere Ecology and Plant Health

This compound, also known as myxin, is a naturally occurring phenazine compound synthesized by various soil bacteria, such as those from the genus Lysobacter. frontiersin.orgresearchgate.net These microorganisms and the metabolites they produce play a significant role in shaping the complex ecosystem of the rhizosphere, the soil region directly influenced by plant roots. frontiersin.orgnih.gov The presence of myxin and other phenazines can provide a competitive advantage to the producing organism and confer benefits to associated plants, primarily through the suppression of phytopathogens. frontiersin.orgresearchgate.net

The production of myxin by Lysobacter antibioticus has been identified as a potent mechanism for biological control of plant diseases. researchgate.net For instance, research on bacterial leaf streak (BLS) in rice, caused by Xanthomonas oryzae pv. oryzicola, has demonstrated the direct protective effects of myxin. In greenhouse studies, the application of purified myxin significantly reduced the length of disease-induced lesions on rice plants. researchgate.net This biocontrol efficacy was further confirmed in field trials, where myxin application achieved substantial disease control, comparable to that of conventional chemical agents. researchgate.net The producing bacterium, L. antibioticus OH13, was also found to reshape the native bacterial community in the rhizosphere, enriching for beneficial taxa like Myxococcia and Actinomycetota, suggesting that its protective role is twofold: direct antagonism via myxin production and indirect suppression through microbiome modulation. researchgate.net

Table 1: Biocontrol Efficacy of Myxin Against Bacterial Leaf Streak (BLS) in Rice Data derived from field trials.

Treatment AgentDisease Control Efficacy (%)Reference
Myxin (20 mg/L)77.41 researchgate.net
L. antibioticus OH13 (Myxin Producer)65.26 researchgate.net
Zinc thiazole (B1198619) (Chemical Agent)Comparable to Myxin researchgate.net

Antioxidant and Other Modulatory Properties

Free Radical Scavenging Capabilities

Phenazines as a chemical class are recognized for their redox activity, which underpins many of their biological functions, including antioxidant potential. science.govnih.gov This activity involves the ability to accept and donate electrons, which allows them to interact with and neutralize reactive oxygen species (ROS), also known as free radicals. The generation of ROS is a natural part of cellular metabolism, but overproduction can lead to oxidative stress, a condition implicated in cellular damage. Antioxidant compounds can mitigate this damage by scavenging free radicals. researchgate.net

The antioxidant capacity of compounds is often evaluated using in vitro chemical assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. science.govpucrs.br In this test, an antioxidant compound reduces the stable DPPH radical, a process that can be measured by a change in color and quantified to determine the compound's scavenging ability. pucrs.br While phenazine compounds have demonstrated antioxidant potential in such assays, specific quantitative data detailing the free radical scavenging capabilities of pure this compound, such as its half-maximal inhibitory concentration (IC50) in a DPPH assay, are not detailed in the available research. science.gov

Anti-inflammatory Effects in Cellular Assays

The evaluation of a compound's anti-inflammatory properties often involves the use of specialized cellular assays. A standard model utilizes murine macrophage cell lines, such as RAW 264.7, which can be stimulated with bacterial lipopolysaccharide (LPS) to induce an inflammatory response. nih.govacs.orgasm.org This response includes the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6), driven by signaling pathways like NF-κB and MAPK. acs.org The ability of a test compound to inhibit the production of these mediators is a key indicator of its anti-inflammatory potential. nih.gov

Phenazine derivatives are generally reported to possess anti-inflammatory activity. nih.govsemanticscholar.org For example, some pyrazine-containing compounds have been shown to inhibit LPS-induced NO overexpression in RAW 264.7 macrophages. nih.gov However, the specific biological activity of this compound (myxin) in this context appears complex. While many related compounds show anti-inflammatory effects, one study noted that myxin can induce nephrotoxicity (toxicity in the kidneys), which was attenuated by the co-administration of hesperidin (B1673128) and chrysin. nih.gov This suggests that myxin can trigger cellular stress pathways, and its effects may not be straightforwardly anti-inflammatory. Direct studies evaluating the effect of myxin on inflammatory markers like NO or cytokine production in cellular assays are not specified in the available literature.

Neuroprotective Research Context

Phenazines are among the classes of natural products investigated for neuroprotective activity. nih.govsemanticscholar.org Neuroprotection refers to the preservation of neuronal structure and function, particularly in the face of insults like oxidative stress or excitotoxicity, which are implicated in neurodegenerative diseases. The potential mechanisms for neuroprotection often involve antioxidant and anti-inflammatory actions. preprints.org

Research into related phenazine compounds provides a context for this potential activity. For instance, certain synthetic phenazine derivatives have demonstrated neuronal protective effects in vitro on HT-22 mouse hippocampal neuronal cells, even at low concentrations. nih.govsemanticscholar.org Other research on pyrazine-containing molecules has shown protective effects against free radical damage in human neuroblastoma (SH-SY5Y) cell lines. mdpi.com These studies establish a precedent for phenazines interacting with pathways relevant to neuronal survival. Phenothiazines, which are structurally related to phenazines, are also noted for their ability to protect neurons from lipid peroxidation and ferroptosis, a form of iron-dependent cell death. preprints.org While this compound is mentioned within the broad category of bioactive phenazines, specific studies detailing its direct neuroprotective effects on neuronal cell models are limited. semanticscholar.orgpreprints.org

Table 2: Neuroprotective Activity of Related Phenazine Compounds in Cellular Models

Compound(s)Cell LineObserved EffectReference
Phenazine derivatives (unspecified)HT-22 mouse hippocampal cellsNeuronal protective activity nih.gov, semanticscholar.org
Cinnamic acid–pyrazine (B50134) derivativesSH-SY5Y human neuroblastoma cellsProtection against free radical damage mdpi.com

Advanced Applications and Research Frontiers for Phenazin 1 Ol 10 Oxide

Integration in Electrochemical Systems and Biosensors

Phenazine (B1670421) compounds are increasingly utilized in the development of electrochemical sensors and biosensors due to their effectiveness as redox mediators. researchgate.net Their unique redox and chromatic characteristics facilitate either direct or indirect determination of various analytes. researchgate.net

Phenazine derivatives serve as excellent redox mediators, facilitating electron transfer between an electrode and a target molecule. nii.ac.jp This electrocatalytic function reduces the overpotential required for the detection of many important analytes, which in turn enhances the sensitivity and lowers the detection limit of the sensor. researchgate.net The fundamental mechanism involves the phenazine molecule undergoing a reversible two-electron, two-proton (2e⁻, 2H⁺) redox process. nih.gov This property is crucial for developing efficient electrochemical sensors. For instance, phenazine ethosulfate (PES) derivatives have been shown to be suitable mediators for biosensing applications because their redox potential is low enough to prevent interference from other redox-active substances. nii.ac.jp The effectiveness of these mediators can be further improved by combining them with materials like carbon nanotubes. researchgate.net

A study characterizing various phenazine mediators, including the related compound 1-hydroxyphenazine (B607933) (OHPHZ), highlighted the relationship between their chemical structure and their electrochemical behavior in both aqueous and aprotic media. nih.gov Such research is vital for tailoring phenazine structures to specific sensor applications.

The strong interaction between phenazine dyes and materials like graphite (B72142) has led to the development of modified electrodes for biosensing. myu-group.co.jp These sensors often combine a phenazine mediator with a specific enzyme to detect key biological molecules. nii.ac.jpmyu-group.co.jp The mediator facilitates the transfer of electrons generated during the enzymatic reaction to the electrode, producing a measurable signal. nii.ac.jp

For example, a sensor for dihydronicotinamide adenine (B156593) dinucleotide (NADH) was developed using 1-Methoxy 5-methylphenazinium methyl sulphate (1-MeO-PMS) adsorbed onto a carbon electrode. myu-group.co.jp This sensor demonstrated a rapid response and a low detection limit for NADH. By further immobilizing the enzyme glucose dehydrogenase, the system was adapted to detect glucose. myu-group.co.jp Similarly, a novel thiol-reactive phenazine ethosulfate (trPES) was used to modify lactate (B86563) oxidase, creating a biosensor for lactate with a detection range up to 1 mM. myu-group.co.jp The versatility of this approach was shown by also successfully modifying FAD glucose dehydrogenase, indicating its potential for broader applications in detecting various oxidoreductase substrates. myu-group.co.jp

Table 1: Performance of Phenazine-Based Biosensors

Mediator Enzyme Analyte Linear Range Limit of Detection (LOD)
1-MeO-PMS - NADH 1 - 100 µM 0.8 µM myu-group.co.jp
1-MeO-PMS Glucose Dehydrogenase (GDH) Glucose 10 - 100 µM 7 µM myu-group.co.jp
trPES Lactate Oxidase (LOx) Lactate Up to 1 mM 9.9 µM myu-group.co.jp

Utility as Redox Mediators in Electrochemical Sensors

Potential in Green Energy Technologies

The search for sustainable and cost-effective energy storage has driven research into organic electrode materials, with phenazines emerging as a promising class of compounds for rechargeable batteries.

Rechargeable aluminum batteries (RABs) are a promising energy storage technology due to the high natural abundance, low cost, and safety of aluminum. rsc.org A significant challenge has been the development of suitable cathode materials. rsc.org Redox-active polymers based on phenazine have been identified as a potential solution to overcome the limitations of traditional inorganic cathodes. rsc.orgresearchgate.net

Researchers have developed a phenazine-based conjugated microporous polymer (IEP-27-SR) for use as an organic cathode in a RAB with an ionic liquid electrolyte. rsc.orgresearchgate.net The C=N double bonds in the phenazine units provide fast redox kinetics. rsc.org During discharge, the phenazine units are sequentially reduced, while aluminum is stripped from the anode. rsc.org This process is reversed during charging. The porous structure of the polymer facilitates electrolyte permeability, further improving the battery's kinetics. rsc.orgrsc.org

The resulting aluminum-organic battery demonstrated exceptional performance, including high specific capacity and remarkable cycling stability. rsc.orgrsc.org

Table 2: Performance of Phenazine-Based Cathode in an Aluminum Battery

Parameter Value
Specific Capacity 116 mAh g⁻¹ at 0.5C rsc.orgrsc.org
Rate Capability 77% capacity retention at 10C rsc.orgrsc.org
Cycling Stability 75% capacity retention after 3440 cycles at 1C rsc.orgrsc.org
Continuous Operation 127 days rsc.org

Aqueous organic redox flow batteries (RFBs) are a compelling technology for large-scale energy storage. nih.govrepec.org Phenazine derivatives are being explored as highly effective anolytes (the negative electrolyte) in these systems. google.comgoogle.com Key advantages of phenazines include their potential for high solubility, fast electrode kinetics, and stability. nih.govgoogle.com

By strategically modifying the phenazine molecular structure, researchers have been able to increase aqueous solubility from nearly zero to as high as 1.8 M and shift the redox potential by over 400 mV. repec.org One derivative, 7,8-dihydroxyphenazine-2-sulfonic acid, was used in an RFB that exhibited a high operating voltage and excellent capacity retention over hundreds of cycles. repec.org Another study focused on O-alkyl-carboxylate-functionalized derivatives of 2,3-dihydroxyphenazine, finding that longer side chains improved electrochemical stability. nih.gov An RFB using phenazine-(2,3-diyl)dioxy dibutyric acid (DBEP) as the negolyte delivered a high open-circuit voltage of 1.17 V and showed capacity retention of 99.997% per cycle for over 1000 cycles. nih.gov

Table 3: Research Findings on Phenazine Derivatives in Redox Flow Batteries

Phenazine Derivative Role Key Finding Performance Metric
7,8-dihydroxyphenazine-2-sulfonic acid Anolyte Achieved high reversible capacity exceeding 90% of the theoretical value. repec.org Operating Voltage: 1.4 V; Capacity Retention: 99.98% per cycle over 500 cycles. repec.org
Phenazine-(2,3-diyl)dioxy dibutyric acid (DBEP) Negolyte Exhibited superior chemical and electrochemical stability due to longer side chains. nih.gov Open-Circuit Voltage: 1.17 V; Capacity Retention: 99.997% per cycle over 1000 cycles. nih.gov
M1 (derivative with ethylene (B1197577) glycol ether substituents) Anolyte Demonstrated excellent solubility (>2.5 M) in a non-aqueous RFB. rsc.org High specific capacity (~93% of theoretical) and >95% Coulombic efficiency. rsc.org

Applications in Rechargeable Aluminum Batteries as Cathode Materials

Photophysical Applications

The phenazine framework is a key structural motif in functional materials due to its interesting photophysical properties. mdpi.com These properties are being explored for applications in sensing and photocatalysis.

Research has shown that phenazine derivatives can be used to create ratiometric fluorescent sensors. researchgate.net For example, one such sensor was designed to detect hypochlorite (B82951). The addition of hypochlorite oxidized the phenazine structure, causing a distinct change in fluorescent color from blue to yellow, allowing for visual detection. researchgate.net

Furthermore, the synthesis of phenazine derivatives can itself be driven by light. An efficient, metal-free photocatalytic method has been developed to synthesize phenoxazinone and phenazine derivatives using Eosin Y as a photoredox catalyst in an aqueous medium at room temperature. researchgate.net This highlights the role of phenazine precursors in visible-light-induced protocols. researchgate.net Theoretical studies, such as HOMO-LUMO calculations on phenazine-metal complexes, have revealed energy gaps that indicate their potential reactivity and suitability for various biological and photophysical interactions. researchgate.net

Use as Dyes and Pigments in Advanced Materials

Future Directions in Phenazin-1-ol 10-oxide Research

The future of phenazine N-oxide research is geared towards the creation of highly specialized molecules with tailored properties, moving from broad-spectrum activity to precisely targeted functions. This evolution is being driven by advances in synthetic chemistry, biotechnology, and computational science.

The principle of rational design is central to modern medicinal chemistry and materials science, and it is being actively applied to the phenazine N-oxide framework. uio.no This approach uses established structure-activity relationships (SAR) to guide the synthesis of new analogues with improved efficacy, selectivity, or other desirable characteristics. uio.no

Researchers systematically modify the phenazine scaffold, for instance, by altering substitution patterns at positions 6, 7, and 8, to enhance potency while preserving selectivity for a specific biological target. uio.no The goal is to transform a lead compound, which may have moderate activity, into a more "drug-like" or "material-like" candidate by optimizing factors such as potency and stability through targeted chemical transformations. mdpi.comuio.no This iterative process of design, synthesis, and testing allows for the development of next-generation analogues where specific functional groups are precisely placed to maximize desired interactions and effects.

While chemical synthesis provides a powerful route to novel phenazines, chemoenzymatic methods offer a complementary and increasingly vital approach to generating structural diversity. ebi.ac.uk This strategy combines the selectivity and efficiency of biological catalysts (enzymes) with the flexibility of traditional organic chemistry.

A key area of research is the use of enzymes to perform specific, often difficult, chemical transformations on the phenazine core. For example, the SAM-dependent O-methyltransferase LaPhzM, isolated from Lysobacter antibioticus OH13, has been shown to catalyze the O-methylation of iodinin (B1496461) (1,6-dihydroxyphenazine 5,10-dioxide) to produce myxin (B609384). ebi.ac.uk This enzyme exhibits relaxed substrate selectivity, meaning it can modify phenazines with varying N-oxide states. ebi.ac.uk Furthermore, researchers are designing artificial biosynthetic pathways in microbial hosts like Pseudomonas chlororaphis to produce novel phenazine N-oxides, demonstrating a promising method for synthesizing aromatic N-oxides. mdpi.com Such approaches facilitate the creation of complex phenazine derivatives that would be challenging to access through purely synthetic routes, thereby expanding the chemical space available for discovery. ebi.ac.uk

The experimental screening of all possible phenazine derivatives is practically impossible. Advanced computational methods are therefore becoming indispensable for accelerating the discovery of new materials. nih.govnih.gov A powerful strategy is the use of Density Functional Theory (DFT) to calculate the fundamental electronic properties of molecules, such as redox potentials. acs.orgresearchgate.net

Q & A

Q. Basic

  • Labeling : Record dates of receipt, opening, and discard (within 6 months post-opening) .
  • Testing : Use peroxide test strips monthly; discard if peroxide concentration exceeds 50 ppm .
  • Storage : Use airtight containers with PTFE-lined caps, store at –20°C, and avoid exposure to transition metals (e.g., Fe³⁺) that accelerate decomposition .

How should researchers address batch-to-batch variability in this compound synthesis?

Q. Advanced

  • Controlled reaction parameters : Maintain strict temperature (±2°C) and stoichiometric ratios (e.g., 1.05 eq. mCPBA) to minimize side products .
  • Advanced characterization : Use X-ray crystallography to confirm structural consistency and TGA to assess thermal decomposition profiles .
  • Statistical analysis : Apply ANOVA to compare yields/purity across batches; outliers may indicate incomplete oxidation or solvent impurities .

How can researchers resolve contradictions in spectroscopic data (e.g., IR vs. NMR) when characterizing this compound?

Q. Advanced

  • Solvent-dependent IR analysis : Compare spectra in CCl₄ (non-polar) vs. CHCl₃ (polar). Shifts in S-O stretches (e.g., 1280 → 1240 cm⁻¹) indicate hydrogen bonding or solvent-complexation artifacts .
  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping aromatic signals and assign oxide group positioning unambiguously .
  • Cross-validation : Correlate with computational simulations (DFT for IR/NMR predictions) to identify discrepancies .

What advanced computational methods support the structural elucidation of this compound derivatives?

Q. Advanced

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies and NMR chemical shifts .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide functionalization for bioactivity studies .
  • Machine learning : Train models on PubChem data to predict solubility/reactivity of novel derivatives .

How does this compound interact with biological systems in redox assays?

Q. Advanced

  • Resazurin assay : Acts as a redox indicator (reduction to resorufin) in cell viability assays. Monitor fluorescence at ex/em 560/590 nm, ensuring background subtraction from media .
  • Interference checks : Pre-test compound autofluorescence and antioxidant activity (e.g., DPPH radical scavenging) to avoid false positives .

What strategies optimize the stability of this compound in long-term biochemical studies?

Q. Advanced

  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit peroxide formation .
  • Lyophilization : Freeze-dry aliquots under vacuum and reconstitute in degassed buffers before use .
  • Real-time monitoring : Use inline UV probes to track degradation kinetics under storage conditions .

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